N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core linked to a pyridazinone moiety through an ether linkage. The presence of the 4-methylphenyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This is followed by the introduction of the pyridazinone moiety through a series of coupling reactions. Commonly used methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is employed to form the carbon-carbon bonds between the biphenyl and pyridazinone units.
Etherification: The formation of the ether linkage is achieved through nucleophilic substitution reactions, often using alkyl halides and base catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an inhibitor of specific enzymes, making it a candidate for drug development.
Biological Research: Its ability to interact with biological targets has made it useful in studying cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide
- N-(2-{[6-(4-bromophenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide
Uniqueness
The presence of the 4-methylphenyl group in N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide distinguishes it from its analogs. This group can influence the compound’s binding affinity to molecular targets and its overall biological activity .
Properties
IUPAC Name |
N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-19-7-9-22(10-8-19)24-15-16-25(29-28-24)31-18-17-27-26(30)23-13-11-21(12-14-23)20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZNSJDGMFAQHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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